

# Understanding the role of PI3K/mTOR Inhibitor-17 in cell metabolism

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## Compound of Interest

Compound Name: PI3K/mTOR Inhibitor-17

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An In-Depth Technical Guide to the Role of a Representative PI3K/mTOR Inhibitor (PI3K/mTOR Inhibitor-17) in Cell Metabolism

## Introduction

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][3] Dual PI3K/mTOR inhibitors, which simultaneously block the activity of both PI3K and mTOR kinases, have emerged as a promising class of anti-cancer agents.[4] This technical guide provides a comprehensive overview of the role of a representative dual PI3K/mTOR inhibitor, herein referred to as **PI3K/mTOR Inhibitor-17**, in modulating cell metabolism. The information presented is a synthesis of established knowledge regarding various dual PI3K/mTOR inhibitors and is intended for researchers, scientists, and drug development professionals.

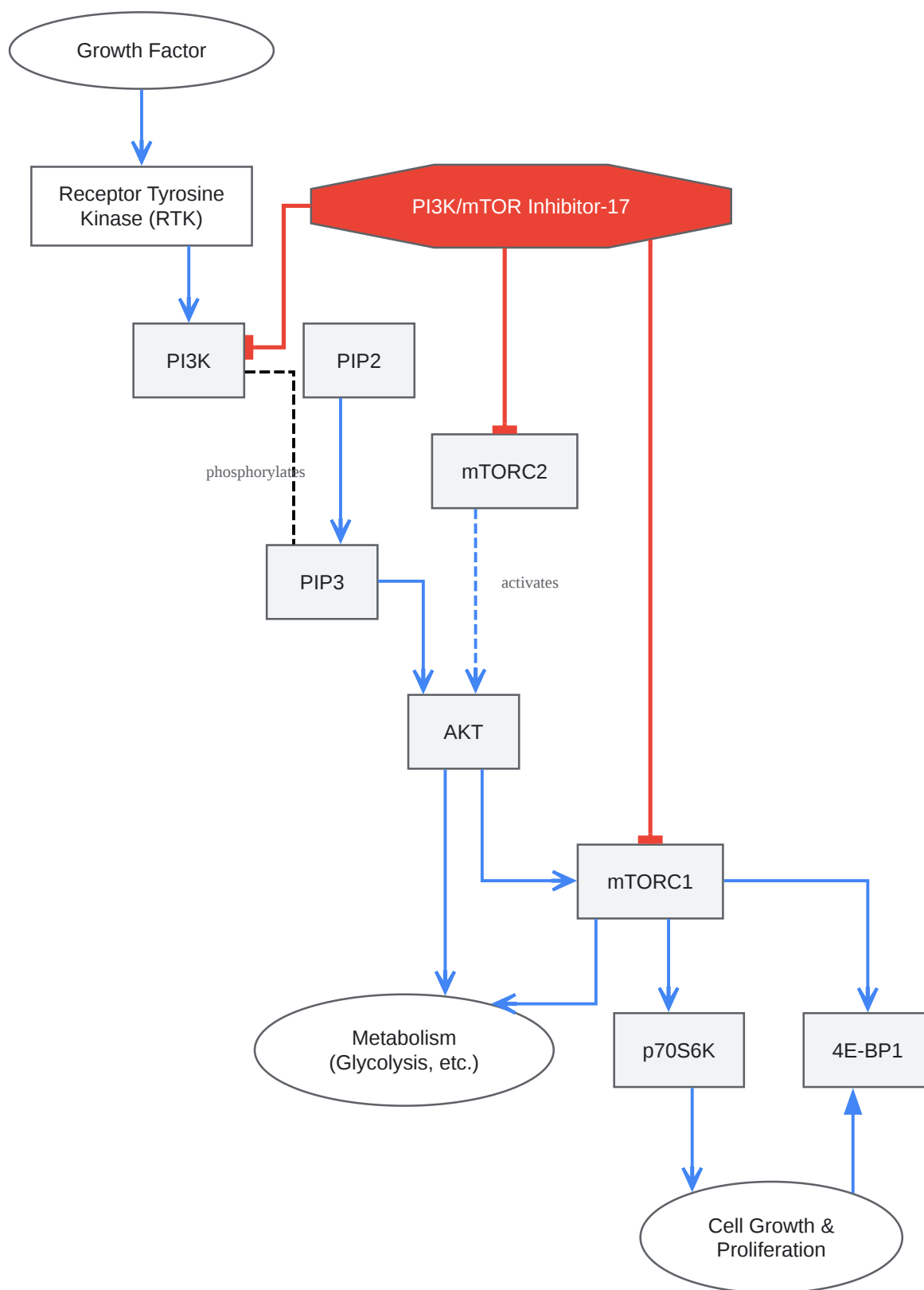
## Mechanism of Action of Dual PI3K/mTOR Inhibitors

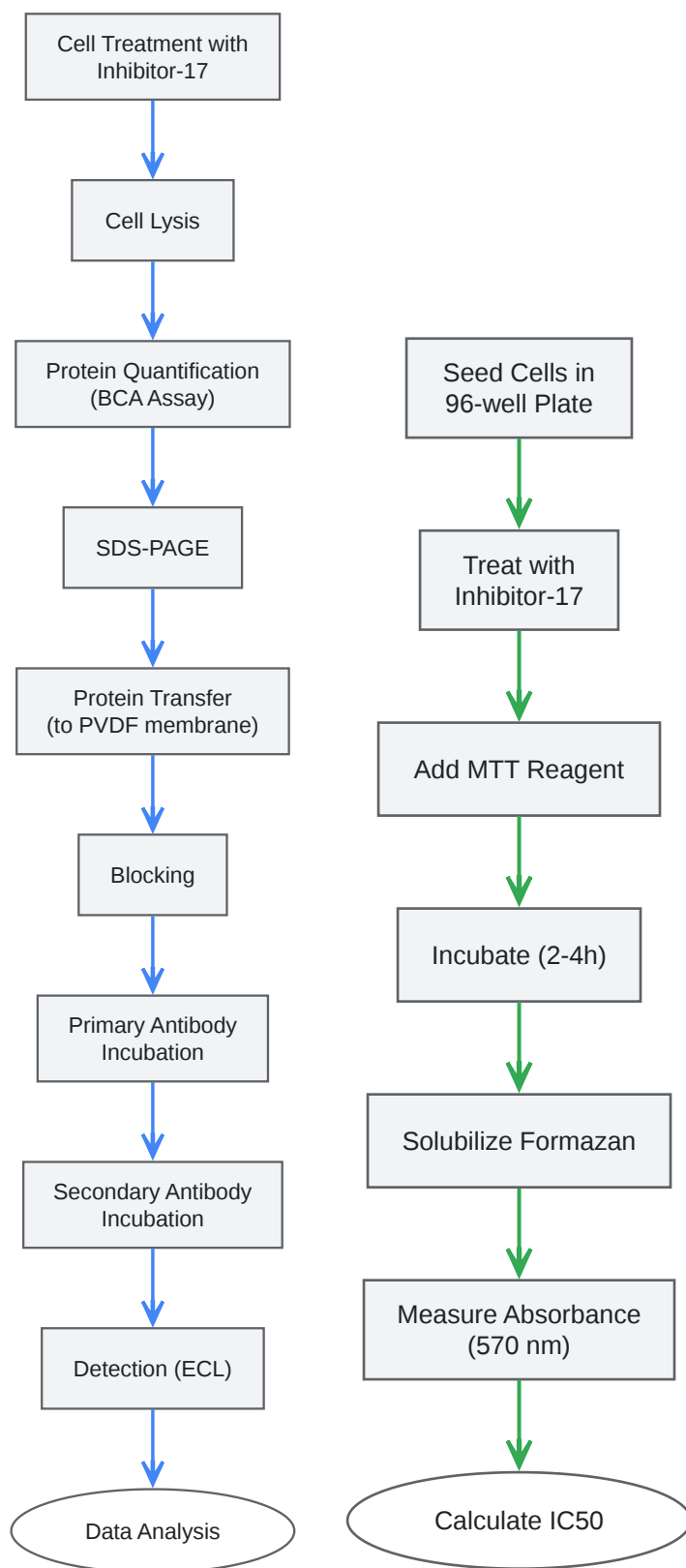
**PI3K/mTOR Inhibitor-17** is representative of dual-specificity inhibitors that target the ATP-binding site of both PI3K and mTOR kinases.[5] This dual inhibition leads to a more comprehensive blockade of the pathway compared to agents that target only one of the kinases.[4]

The signaling cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which recruit and activate PI3K.[4] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[2]

Activated AKT proceeds to phosphorylate a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] mTORC1, a key regulator of cell growth, phosphorylates downstream targets such as p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell proliferation.[1][3] mTORC2 is involved in the activation of AKT itself, creating a feedback loop.[6]

By inhibiting both PI3K and mTOR, **PI3K/mTOR Inhibitor-17** effectively shuts down these signaling events, leading to decreased cell growth, proliferation, and survival.





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